molecular formula C20H18N4O3 B12174085 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B12174085
M. Wt: 362.4 g/mol
InChI Key: VTCLILZASUUQQV-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic compound with a complex structure that incorporates a benzimidazole moiety and an isoindole derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound's structure can be analyzed through various spectroscopic techniques such as NMR and mass spectrometry to confirm its molecular formula C18H20N4O3C_{18}H_{20}N_{4}O_{3} and molecular weight of 344.38 g/mol.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For example:

  • Cell Lines Tested : The compound was evaluated against various human lung cancer cell lines including A549, HCC827, and NCI-H358.
CompoundCell LineIC50 (µM)
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxoA5496.75 ± 0.19
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxoHCC8275.13 ± 0.97
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxoNCI-H3584.01 ± 0.95

These results indicate that the compound exhibits a dose-dependent inhibition of cell proliferation in cancer cell lines.

Antimicrobial Activity

The antibacterial activity of related benzimidazole derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

CompoundBacteria TypeZone of Inhibition (mm)
Benzimidazole Derivative AStaphylococcus aureus29
Benzimidazole Derivative BEscherichia coli25

These findings suggest that the structural features of the benzimidazole core enhance antimicrobial efficacy.

The proposed mechanisms by which N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo exerts its biological effects include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to intercalate with DNA, disrupting replication.
  • Protein Kinase Inhibition : Some derivatives act as inhibitors of protein kinases involved in cell signaling pathways critical for tumor growth.

Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the compound's efficacy against lung cancer cells using both two-dimensional and three-dimensional culture systems. The results indicated significant cytotoxic effects with lower IC50 values compared to standard chemotherapeutics like doxorubicin.

Study 2: Antimicrobial Assessment

In another investigation focusing on antimicrobial properties published in Der Pharma Chemica, derivatives were tested against various bacterial strains. The study concluded that certain modifications to the benzimidazole structure could enhance antibacterial activity significantly.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-(benzimidazol-2-ylidene)-1,3-dihydroxy-2-(2-methylpropyl)isoindole-5-carboxamide

InChI

InChI=1S/C20H18N4O3/c1-11(2)10-24-18(26)13-8-7-12(9-14(13)19(24)27)17(25)23-20-21-15-5-3-4-6-16(15)22-20/h3-9,11,26-27H,10H2,1-2H3

InChI Key

VTCLILZASUUQQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C2C=CC(=CC2=C1O)C(=O)N=C3N=C4C=CC=CC4=N3)O

Origin of Product

United States

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